molecular formula C15H18N2OS B2934868 N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide CAS No. 1147233-49-5

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide

Cat. No.: B2934868
CAS No.: 1147233-49-5
M. Wt: 274.38
InChI Key: IGTAKKBKDNJEIX-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4-methylthiazol-2-yl)isobutyramide is a thiazole-based amide derivative characterized by a benzyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, linked to an isobutyramide moiety. Thiazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and functional tunability .

Properties

IUPAC Name

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10(2)14(18)17-15-16-11(3)13(19-15)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTAKKBKDNJEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide typically involves the reaction of 5-benzyl-4-methylthiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by causing G1-phase arrest in the cell division cycle . This is achieved through its interaction with cellular proteins and enzymes that regulate the cell cycle.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-Based Isobutyramide Derivatives

Compounds such as N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide () share the thiazole-isobutyramide backbone but differ in substituents. The dihydroxyphenyl group at the 4-position introduces hydrogen-bonding capacity, increasing polarity compared to the benzyl and methyl groups in the target compound. This structural variation likely elevates melting points and alters solubility:

  • Molecular weight : 278.33 () vs. ~273 for the target compound (calculated).
  • Purity : 97% (), typical for lab-grade synthetic amides.
  • Application: Lab reagents () vs.

In , N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide derivatives (A28–A35) exhibit:

  • Melting points : 190.6–265.7°C, influenced by electron-withdrawing substituents (e.g., chlorophenyl).
  • Yields : 55–91%, dependent on synthetic conditions.
  • Spectroscopy : Key $^1$H-NMR shifts at 7.36–7.72 ppm (aromatic protons) and $^{13}$C-NMR signals for carbonyl carbons (~170 ppm) .

The target compound’s benzyl group may reduce crystallinity (lower melting point) compared to chlorophenyl analogs, while its methyl group could enhance lipophilicity.

Thiadiazole and Related Heterocyclic Derivatives

details thiadiazole-isobutyramide hybrids (e.g., compounds 8a–8c ), which differ in heterocyclic core and substituents:

  • Melting points : 160–290°C, lower than thiazole derivatives due to reduced ring stability.
  • Yields : 70–80%, comparable to thiazole analogs.
  • Spectroscopy : IR stretches at 1605–1719 cm$^{-1}$ (C=O), distinct $^1$H-NMR patterns for acetyl/methyl groups (e.g., 2.49 ppm for CH$_3$ in 8a ) .

These compounds highlight how heterocycle choice (thiadiazole vs. thiazole) modulates electronic properties and bioactivity. The target compound’s thiazole core may offer greater metabolic stability than thiadiazoles.

Structural Modifications and Functional Group Impact

  • Aliphatic vs.
  • Electron-Withdrawing Groups : Chlorophenyl substituents () increase melting points and antibacterial activity compared to electron-donating groups (e.g., benzyl) .
  • Hydrogen-Bonding Groups : Dihydroxyphenyl () enhances water solubility, whereas methyl/benzyl groups favor lipid membrane penetration .

Data Tables

Table 1: Comparison of Thiazole-Isobutyramide Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight Key Spectral Features
N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide 4-(2,4-dihydroxyphenyl) Not reported N/A 278.33 IR: O-H stretch (broad, ~3200 cm⁻¹)
A28–A35 analogs 4-(4-chlorophenyl) 190.6–265.7 55–91 ~380–400 $^1$H-NMR: 7.36–7.72 ppm (Ar-H)
Target Compound 5-benzyl, 4-methyl Not available Not available ~273 Predicted $^{13}$C-NMR: ~170 ppm (C=O)

Table 2: Thiadiazole-Isobutyramide Hybrids ()

Compound Substituents Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹)
6 Isoxazole-phenyl 160 70 1606
8a Acetyl-pyridinyl 290 80 1679, 1605
8b Ethoxycarbonyl-pyridinyl 200 80 1715, 1617

Biological Activity

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its antiproliferative effects against cancer cell lines. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target of Action
this compound is primarily investigated for its antiproliferative activity against various cancer cell lines. Similar thiazole derivatives have shown effectiveness in inhibiting cell growth, suggesting that this compound may also target critical pathways involved in cell division and survival.

Mode of Action
The compound interacts with cellular targets, leading to significant changes in cell morphology and inducing cell cycle arrest. This effect is associated with the induction of apoptosis, indicating that it may disrupt normal cellular processes essential for cancer cell proliferation.

Biochemical Pathways
Research indicates that this compound may interfere with pathways related to kinase activity, which are crucial for regulating cell growth and metabolism. The compound's ability to inhibit specific kinases could make it a candidate for treating diseases linked to dysregulated kinase activity .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Structural Features Biological Activity Mechanism of Action
This compoundBenzyl and thiazole moietiesAntiproliferative, potential enzyme inhibitorInduces apoptosis, cell cycle arrest
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamideThiazole derivativeNeuraminidase inhibitionDisrupts viral replication pathways
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivativesMulti-target-directed ligandsAnticancer propertiesInterferes with multiple cellular targets

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The IC50 values indicate a potent inhibition of cell growth, suggesting its potential utility as an anticancer agent .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. This inhibition is thought to contribute to the observed antiproliferative effects, making it a candidate for further development in cancer therapeutics .
  • Comparative Analysis : When compared with similar compounds, this compound stands out due to its unique structural features that enhance its reactivity and biological activity. Its benzyl group combined with the thiazole structure allows for distinct interactions at the molecular level, which may lead to varied therapeutic applications.

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